molecular formula C8H7Cl2NO B1600792 N-Chloromethyl-N-phenylcarbamoyl chloride CAS No. 52123-54-3

N-Chloromethyl-N-phenylcarbamoyl chloride

Cat. No. B1600792
CAS RN: 52123-54-3
M. Wt: 204.05 g/mol
InChI Key: NUJIXNWAWRCFKV-UHFFFAOYSA-N
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Description

“N-Chloromethyl-N-phenylcarbamoyl chloride” is a chemical compound with the molecular formula C8H7Cl2NO . It is used as a reagent for the preparation of carbamoylcholine analogs, which have biological activity as nicotinic acetylcholine receptor agonists .


Synthesis Analysis

The synthesis of “N-Chloromethyl-N-phenylcarbamoyl chloride” involves solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water .


Molecular Structure Analysis

The molecular structure of “N-Chloromethyl-N-phenylcarbamoyl chloride” is represented by the formula C8H7Cl2NO . It has a molecular weight of 204.05 .


Chemical Reactions Analysis

“N-Chloromethyl-N-phenylcarbamoyl chloride” undergoes solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water . It also participates in iridium-catalyzed annulation with internal alkyne .


Physical And Chemical Properties Analysis

“N-Chloromethyl-N-phenylcarbamoyl chloride” is a light yellow to light green crystalline mass . It has a boiling point of 318.8±25.0 °C, a density of 1.385±0.06 g/cm3, and a pKa of -0.48±0.50 .

Scientific Research Applications

1. Application in Polymer Chemistry

N-Chloromethyl-N-phenylcarbamoyl chloride has been explored for its utility in polymer chemistry. Specifically, it has been used in the stabilization of poly(vinyl chloride) (PVC). Researchers found that certain ureido organic stabilizers, which include derivatives of N-Chloromethyl-N-phenylcarbamoyl chloride, exhibit greater stabilizing efficiency compared to traditional stabilizers in PVC mixtures. These stabilizers demonstrate a stronger ability to replace labile chlorine atoms in PVC chains and absorb hydrogen chloride (HCl) (Chen et al., 2014).

2. Synthesis of N-(Chloromethyl)carboximidoyl Chlorides

N-Chloromethyl-N-phenylcarbamoyl chloride plays a role in the synthesis of N-(Chloromethyl)carboximidoyl Chlorides. These compounds are formed by treating N-(hydroxymethyl)- and N-(chloromethyl)carboxylic acid amides with phosphorus pentachloride. This synthesis process yields various products, including acyl chloride and carbonitrile, which have potential applications in organic chemistry (Böhme et al., 1978).

3. Involvement in Anticholinesterase Activity

Another application of N-Chloromethyl-N-phenylcarbamoyl chloride is found in the realm of anticholinesterase activity. It is used in the preparation of compounds that exhibit this activity. For instance, O-(N-Phenylcarbamoyl)acethydroximoyl Chloride, a derivative, has been studied for its potential use in inhibiting cholinesterase enzymes (Ivanov et al., 1992).

4. Application in Fluorescent Dye Labeling

N-Chloromethyl-N-phenylcarbamoyl chloride is also used in labeling polystyrene with various fluorescent dyes. The compound is involved in the chloromethylation of polystyrene, which then reacts with different dyes to yield fluorescently labeled polystyrene. This process is valuable in materials science and biochemistry for tracking and analysis purposes (Tang et al., 1988).

Safety And Hazards

“N-Chloromethyl-N-phenylcarbamoyl chloride” is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It can cause severe skin burns and eye damage, and it may cause respiratory irritation .

properties

IUPAC Name

N-(chloromethyl)-N-phenylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJIXNWAWRCFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459785
Record name N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloromethyl-N-phenylcarbamoyl chloride

CAS RN

52123-54-3
Record name N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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